physicochemical properties of cyclohexyl heptanoate
physicochemical properties of cyclohexyl heptanoate
An In-depth Technical Guide on the Physicochemical Properties of Cyclohexyl Heptanoate
Introduction
Cyclohexyl heptanoate (CAS No. 5454-26-2) is an ester formed from the condensation of heptanoic acid and cyclohexanol.[1] It belongs to the class of cycloalkyl esters, which are of interest in various fields, including flavor and fragrance, lubricants, and as specialty solvents. A thorough understanding of its physicochemical properties is essential for its application in research and development, particularly within the pharmaceutical and chemical industries. This document provides a comprehensive overview of the known , details the experimental protocols for their determination, and presents a logical workflow for its synthesis and characterization.
Physicochemical Properties
The key are summarized in the table below. These properties are crucial for predicting its behavior in various chemical and biological systems.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₄O₂ | [2][3] |
| Molecular Weight | 212.33 g/mol | [2][3] |
| Appearance | Colorless liquid (estimated) | |
| Boiling Point | Not experimentally determined | |
| Melting Point | Not experimentally determined | |
| Density | Not experimentally determined | |
| Refractive Index | Not experimentally determined | |
| Solubility | Insoluble in water; soluble in organic solvents | [4][5][6] |
| LogP (XLogP3-AA) | 4.4 | [3] |
Experimental Methodologies
The determination of the involves its synthesis followed by purification and characterization using standard analytical techniques.
Synthesis: Fischer Esterification
Cyclohexyl heptanoate can be synthesized via the Fischer esterification of heptanoic acid with cyclohexanol, typically using an acid catalyst such as sulfuric acid.[1] The reaction involves heating the reactants, often with the removal of water to drive the equilibrium towards the formation of the ester.[7]
Protocol:
-
Combine equimolar amounts of heptanoic acid and cyclohexanol in a round-bottom flask.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture under reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture and neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.
-
Extract the crude ester with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude cyclohexyl heptanoate.
Purification
The crude product is typically purified using silica gel column chromatography to remove unreacted starting materials and byproducts.[1]
Protocol:
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
-
Dissolve the crude cyclohexyl heptanoate in a minimal amount of the non-polar solvent and load it onto the column.
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).
-
Collect fractions and analyze them by TLC to identify those containing the pure ester.
-
Combine the pure fractions and evaporate the solvent to yield purified cyclohexyl heptanoate.
Characterization and Property Determination
-
Identity and Purity: The identity and purity of the synthesized ester can be confirmed using Gas Chromatography-Mass Spectrometry (GC-MS).[2] The retention time in GC provides information on purity, while the mass spectrum confirms the molecular weight and fragmentation pattern characteristic of cyclohexyl heptanoate.
-
Density: The density can be determined at a specific temperature (e.g., 15°C) using a hydrometer, following a standardized method such as ISO 3675:1998.[8]
-
Refractive Index: The refractive index is measured using a refractometer, typically at 20°C, by placing a drop of the sample on the prism of the instrument.
-
Boiling Point: The boiling point is determined by distillation at atmospheric pressure. The temperature at which the liquid and vapor phases are in equilibrium is recorded as the boiling point.
-
Solubility: The solubility is assessed by adding a small amount of cyclohexyl heptanoate to various solvents (e.g., water, ethanol, acetone, hexane) and observing its miscibility. Esters of this size are generally insoluble in water but soluble in non-polar organic solvents.[4][5][6]
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and characterization of cyclohexyl heptanoate.
Caption: Workflow for the synthesis and physicochemical characterization of cyclohexyl heptanoate.
References
- 1. Cyclopentyl heptanoate (5454-23-9) for sale [vulcanchem.com]
- 2. Cyclohexyl heptanoate [webbook.nist.gov]
- 3. scent.vn [scent.vn]
- 4. Physical Properties of Esters [saylordotorg.github.io]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. employees.oneonta.edu [employees.oneonta.edu]
- 8. mdpi.com [mdpi.com]
